molecular formula C20H23N7O2S2 B2761964 8-[Benzyl(methyl)amino]-3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]purine-2,6-dione CAS No. 872627-78-6

8-[Benzyl(methyl)amino]-3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]purine-2,6-dione

Cat. No. B2761964
CAS RN: 872627-78-6
M. Wt: 457.57
InChI Key: KZBADGUZBLKHHF-UHFFFAOYSA-N
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Description

The compound “8-[Benzyl(methyl)amino]-3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]purine-2,6-dione” is a chemical compound with the linear formula C19H25N5O2 .

Scientific Research Applications

Structural and Molecular Studies

The molecule 8-[Benzyl(methyl)amino]-3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]purine-2,6-dione has been structurally analyzed to understand its geometric properties. Research conducted by Karczmarzyk et al. (1995) studied the geometry of the fused rings in the purine system, revealing typical conformations and angles that contribute to the molecule's unique properties.

Synthetic Pathways and Biological Activity

A significant area of research involves the synthesis of novel compounds containing purine structures, similar to the one . For example, a study by Kim et al. (2004) investigated substituted pyridines and purines containing 2,4-thiazolidinedione for their biological activities. These compounds were evaluated for their effects on triglyceride accumulation in cells and their hypoglycemic and hypolipidemic activity in vivo.

Derivative Synthesis and Applications

Research into derivatives of purine-diones, including those similar to the specified molecule, has been conducted with a focus on various applications. For instance, Gobouri (2020) synthesized new derivatives involving purineselenyl and thiadiazols, which were structurally elucidated through spectroscopic methods. These compounds potentially have applications in various scientific fields due to their unique chemical properties.

Novel Analogues and Immunomodulatory Effects

Research by Nagahara et al. (1990) synthesized novel analogues of purine nucleosides to explore their immunomodulatory effects. These studies contribute to understanding how sulfur atom substitution in purine rings can affect biological activities, which is relevant for molecules like the one .

Mechanism of Action

Target of Action

The primary targets of the compound “8-[Benzyl(methyl)amino]-3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]purine-2,6-dione” are currently unknown . The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Given its structural features, it might be involved in pathways related to purine metabolism or signal transduction, but this is purely speculative at this point. More research is needed to determine the exact biochemical pathways affected by this compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown It is part of a collection of chemicals provided to researchers for early discovery, and its effects have not been fully studied yet

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect its action. Future studies should consider these factors to fully understand the compound’s behavior in different environments.

properties

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2S2/c1-13-23-24-20(31-13)30-11-7-10-27-15-16(26(3)19(29)22-17(15)28)21-18(27)25(2)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-12H2,1-3H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBADGUZBLKHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCCN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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